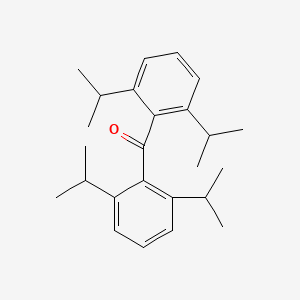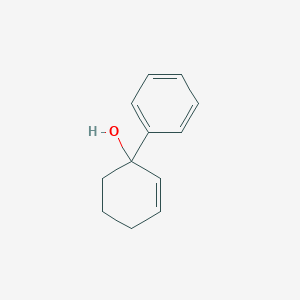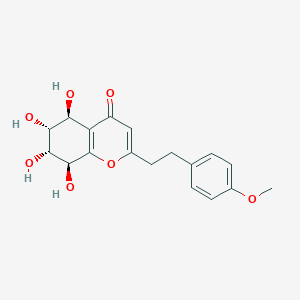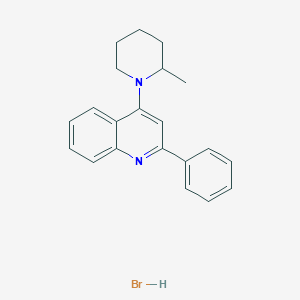
Bis(2,6-diisopropylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,6-diisopropylphenyl)methanone: is an organic compound with the molecular formula C25H34O and a molecular weight of 350.55 g/mol . It is characterized by the presence of two 2,6-diisopropylphenyl groups attached to a central methanone (carbonyl) group. This compound is known for its unique structural properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,6-diisopropylphenyl)methanone typically involves the reaction of 2,6-diisopropylphenylmagnesium bromide with carbon dioxide, followed by acidification to yield the desired product . The reaction conditions often include:
Solvent: Ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: 2,6-diisopropylphenylmagnesium bromide, carbon dioxide, hydrochloric acid
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety and environmental controls.
化学反応の分析
Types of Reactions: Bis(2,6-diisopropylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction to alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions due to the presence of phenyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or THF.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Bis(2,6-diisopropylphenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of Bis(2,6-diisopropylphenyl)methanone involves its interaction with molecular targets through its carbonyl group and aromatic rings. These interactions can lead to various chemical transformations, including coordination with metal ions and participation in redox reactions . The pathways involved depend on the specific application and the nature of the interacting species.
類似化合物との比較
- Bis(2,6-diisopropylphenyl)carbodiimide
- 2,6-Diisopropylphenyl-substituted bismuth compounds
Comparison: Bis(2,6-diisopropylphenyl)methanone is unique due to its central carbonyl group, which imparts distinct reactivity compared to similar compounds like Bis(2,6-diisopropylphenyl)carbodiimide, which contains a carbodiimide group instead . The presence of the carbonyl group allows for different types of chemical reactions and applications, making it a versatile compound in various fields of research.
特性
分子式 |
C25H34O |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
bis[2,6-di(propan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C25H34O/c1-15(2)19-11-9-12-20(16(3)4)23(19)25(26)24-21(17(5)6)13-10-14-22(24)18(7)8/h9-18H,1-8H3 |
InChIキー |
BHHOXBINLYBZIS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C(=O)C2=C(C=CC=C2C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Titanium,dichlorobis[(1,2,3,4,5-H)-1-methyl-2,4-cyclopentadien-1-yl]-(9ci)](/img/structure/B11938000.png)
![7-(benzylideneamino)-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B11938007.png)





![[26-oxo-26-[[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]amino]hexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11938030.png)



![N-benzo[c]phenanthren-6-ylacetamide](/img/structure/B11938091.png)

![N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide](/img/structure/B11938097.png)
